molecular formula C7H5BrF2OS B1460219 3-Bromo-2-(difluoromethoxy)thiophenol CAS No. 1805528-05-5

3-Bromo-2-(difluoromethoxy)thiophenol

Cat. No. B1460219
CAS RN: 1805528-05-5
M. Wt: 255.08 g/mol
InChI Key: WISCOEXTYFDYSE-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethoxy)thiophenol, also known as 3-Br-2-DFMTP, is an organosulfur compound with a bromine substituent at the 3rd position and a difluoromethoxy substituent at the 2nd position of the thiophenol ring. It is a colorless solid that is insoluble in water and is used as a reagent in organic synthesis. It has been studied for its potential applications in drug design and the development of organic electronics.

Scientific Research Applications

3-Bromo-2-(difluoromethoxy)thiophenol has been studied for its potential applications in drug design and the development of organic electronics. It has been used as a reagent in organic synthesis to prepare compounds with potential therapeutic applications. It has also been used in the synthesis of organic semiconductors, which could be used in the development of organic electronic devices.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethoxy)thiophenol is not well understood. However, it is thought to be involved in the formation of reactive intermediates, which can be used to form new compounds with potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-2-(difluoromethoxy)thiophenol are not well understood. However, it has been suggested that it may be involved in the formation of reactive intermediates, which could lead to the formation of new compounds with potential therapeutic applications.

Advantages and Limitations for Lab Experiments

3-Bromo-2-(difluoromethoxy)thiophenol has several advantages when used in laboratory experiments. It is insoluble in water, making it easy to handle and store. It is also relatively stable, making it suitable for use in long-term experiments. However, it is toxic and should be handled with caution.

Future Directions

There are several potential future directions for research on 3-Bromo-2-(difluoromethoxy)thiophenol. These include further studies on its potential applications in drug design, the development of organic electronics, and its potential use as a reagent in organic synthesis. Additionally, further studies on its mechanism of action and biochemical and physiological effects could provide further insight into its potential therapeutic applications. Finally, further research into the advantages and limitations of using 3-Bromo-2-(difluoromethoxy)thiophenol in laboratory experiments could help to optimize its use in future experiments.

properties

IUPAC Name

3-bromo-2-(difluoromethoxy)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2OS/c8-4-2-1-3-5(12)6(4)11-7(9)10/h1-3,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISCOEXTYFDYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(difluoromethoxy)thiophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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